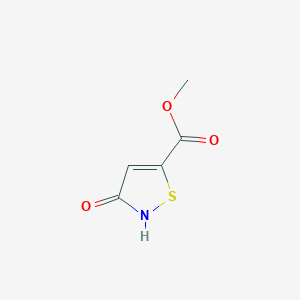

Methyl-3-hydroxyisothiazole-5-carboxylate

Description

The exact mass of the compound Methyl 3-hydroxyisothiazole-5-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-oxo-1,2-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO3S/c1-9-5(8)3-2-4(7)6-10-3/h2H,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIVHGUBSIXQWFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=O)NS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90444616 | |

| Record name | methyl 3-hydroxyisothiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100241-89-2 | |

| Record name | methyl 3-hydroxyisothiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-hydroxy-1,2-thiazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl-3-hydroxyisothiazole-5-carboxylate CAS number and properties

An In-Depth Technical Guide to Methyl-3-hydroxyisothiazole-5-carboxylate

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on this compound. We will delve into its core properties, synthesis, reactivity, and its emerging role as a valuable scaffold in medicinal chemistry.

Introduction: The Isothiazole Core in Modern Chemistry

This compound is a heterocyclic organic compound featuring an isothiazole ring. The isothiazole moiety, a five-membered ring containing nitrogen and sulfur atoms, is a privileged structure in medicinal chemistry.[1][2] This is due to its ability to engage in various biological interactions and its presence in numerous bioactive natural products and synthetic drugs.[1][2] This specific derivative, with its hydroxyl and methyl carboxylate functional groups, presents a versatile platform for synthetic elaboration, making it a compound of significant interest for structure-activity relationship (SAR) studies in drug discovery programs.[3]

Core Compound Identification and Properties

This compound is identified by the CAS Number 100241-89-2 .[4][5] Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 100241-89-2 | [4][5][6] |

| Molecular Formula | C₅H₅NO₃S | [4][6][7] |

| Molecular Weight | 159.16 g/mol | [4][7] |

| Appearance | Off-White Solid | [8] |

| Melting Point | 174-176°C | [8] |

| Solubility | Sparingly soluble in Chloroform, DMSO, Methanol | [8] |

| Storage | Refrigerator | [8] |

Chemical Structure and Reactivity Insights

The unique arrangement of heteroatoms and functional groups in this compound dictates its chemical behavior.

Caption: Generalized workflow for isothiazole synthesis.

Applications in Drug Discovery and Medicinal Chemistry

The thiazole and isothiazole scaffolds are cornerstones in the development of novel therapeutics. [1][9][10]Derivatives have demonstrated a wide spectrum of biological activities, including:

-

Anticancer Agents: Numerous thiazole derivatives have been investigated as potent inhibitors of protein kinases and other targets implicated in cancer progression. [3][11][12]* Antimicrobial and Antifungal Activity: The thiazole nucleus is a component of several antimicrobial and antifungal drugs. [1][2]* Antiviral Properties: Certain isothiazole carboxamides have shown potential as antiviral agents. [13] this compound serves as a critical building block for accessing novel derivatives within these therapeutic areas. Its functional handles allow for systematic modification to explore and optimize interactions with biological targets.

Experimental Protocol: Amide Formation

The conversion of the methyl ester to an amide is a common and crucial step in medicinal chemistry to enhance biological activity or improve pharmacokinetic properties.

Objective: To synthesize N-benzyl-3-hydroxyisothiazole-5-carboxamide from this compound.

Materials:

-

This compound

-

Benzylamine

-

Methanol

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Thin-Layer Chromatography (TLC) plate (silica gel)

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (1.0 eq) in methanol.

-

Reagent Addition: Add benzylamine (1.2 eq) to the solution at room temperature with stirring.

-

Reaction: Attach a reflux condenser and heat the reaction mixture to reflux.

-

Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: Purify the resulting crude product by column chromatography or recrystallization to obtain the desired N-benzyl-3-hydroxyisothiazole-5-carboxamide.

-

Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Sources

- 1. kuey.net [kuey.net]

- 2. medcraveonline.com [medcraveonline.com]

- 3. benchchem.com [benchchem.com]

- 4. scbt.com [scbt.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. This compound [chemicalbook.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. This compound CAS#: [m.chemicalbook.com]

- 9. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents | MDPI [mdpi.com]

- 10. sysrevpharm.org [sysrevpharm.org]

- 11. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of Methyl-3-hydroxyisothiazole-5-carboxylate

Abstract

This technical guide provides a comprehensive overview of a plausible and scientifically grounded synthetic route to Methyl-3-hydroxyisothiazole-5-carboxylate, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The synthesis is approached from fundamental principles, elucidating the strategic considerations behind the choice of starting materials and reaction conditions. This document is intended for an audience of researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering both a theoretical framework and a detailed, actionable experimental protocol.

Introduction: The Significance of the Isothiazole Scaffold

The isothiazole ring is a five-membered heteroaromatic system containing nitrogen and sulfur atoms in a 1,2-relationship.[1] This structural motif is a "privileged scaffold" in medicinal chemistry, as its derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and antiviral properties.[2] The target molecule, this compound, incorporates key functional groups—a hydroxyl (or its tautomeric oxo form), an ester, and the isothiazole core—making it a versatile building block for the synthesis of more complex and potentially bioactive molecules. The 3-hydroxyisothiazole moiety, in particular, is known to exist in a tautomeric equilibrium with the corresponding isothiazol-3(2H)-one.[1]

This guide will detail a rational and efficient synthetic pathway to this compound, beginning with readily available starting materials. The chosen strategy involves the formation of a key thiocarbamoyl intermediate, followed by an oxidative cyclization to construct the isothiazole ring.

Retrosynthetic Analysis and Strategic Approach

A retrosynthetic analysis of the target molecule suggests a disconnection of the isothiazole ring, leading back to a linear precursor that contains the requisite carbon, nitrogen, and sulfur atoms in the correct arrangement. The most logical approach involves the formation of an N-S bond and a C-S bond during the cyclization step.

Our proposed forward synthesis, therefore, commences with the reaction of an active methylene compound with a thiocyanate source to generate a versatile thiocarbamoyl intermediate. This intermediate is then subjected to an oxidative cyclization to furnish the desired isothiazole ring system.

Caption: Retrosynthetic analysis of this compound.

Detailed Synthetic Pathway

The proposed synthesis is a two-step process, as illustrated below. Each step is discussed in detail, with mechanistic insights and justifications for the chosen reagents and conditions.

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of the Thiocarbamoyl Intermediate

The synthesis commences with the reaction of dimethyl malonate, an inexpensive and readily available active methylene compound, with potassium thiocyanate in the presence of a base. The base, typically a strong base like potassium hydroxide, deprotonates the dimethyl malonate to form a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbon atom of the thiocyanate ion. A subsequent intramolecular cyclization and rearrangement leads to the formation of a stable potassium salt of a thiocarbamoyl derivative.

Mechanism: The reaction proceeds via a nucleophilic addition of the malonate enolate to the thiocyanate, followed by an intramolecular cyclization. The use of a strong base is crucial to ensure complete deprotonation of the dimethyl malonate, driving the reaction forward.

Step 2: Oxidative Cyclization to the Isothiazole Ring

The second and final step involves the oxidative cyclization of the thiocarbamoyl intermediate to form the isothiazole ring. This transformation can be achieved using a variety of oxidizing agents. A common and effective choice is hydrogen peroxide in an acidic medium. The oxidation facilitates the formation of the N-S bond, leading to the aromatic isothiazole ring system.

Mechanism: The exact mechanism of the oxidative cyclization can be complex, but it is believed to involve the oxidation of the sulfur atom, which increases its electrophilicity and promotes the intramolecular nucleophilic attack by the nitrogen atom. The final step is the elimination of water to yield the aromatic isothiazole.

Experimental Protocols

The following protocols are provided as a detailed guide for the laboratory synthesis of this compound.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Purity |

| Dimethyl Malonate | C₅H₈O₄ | 132.11 | ≥99% |

| Potassium Thiocyanate | KSCN | 97.18 | ≥99% |

| Potassium Hydroxide | KOH | 56.11 | ≥85% |

| Hydrogen Peroxide | H₂O₂ | 34.01 | 30% in H₂O |

| Methanol | CH₃OH | 32.04 | Anhydrous |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous |

| Hydrochloric Acid | HCl | 36.46 | 37% |

Step-by-Step Procedure

Step 1: Synthesis of the Thiocarbamoyl Intermediate

-

To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add potassium hydroxide (1.2 eq) and anhydrous methanol. Stir the mixture until the potassium hydroxide is completely dissolved.

-

Cool the solution to 0-5 °C in an ice bath.

-

Add dimethyl malonate (1.0 eq) dropwise to the cooled solution via the dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, add potassium thiocyanate (1.1 eq) to the reaction mixture in one portion.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Wash the resulting solid residue with anhydrous diethyl ether to remove any unreacted starting materials. The remaining solid is the crude potassium salt of the thiocarbamoyl intermediate, which can be used in the next step without further purification.

Step 2: Oxidative Cyclization and Product Isolation

-

Suspend the crude thiocarbamoyl intermediate in water and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add 30% hydrogen peroxide (2.0-3.0 eq) to the suspension, keeping the temperature below 10 °C.

-

After the addition of hydrogen peroxide, slowly add concentrated hydrochloric acid to adjust the pH to 2-3.

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor the formation of the product by TLC.

-

Upon completion of the reaction, the product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold water and then a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound as a crystalline solid.

-

Dry the final product under vacuum.

Characterization and Data

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Analysis | Expected Results |

| Appearance | White to off-white crystalline solid |

| Melting Point | To be determined experimentally |

| ¹H NMR | Consistent with the proposed structure |

| ¹³C NMR | Consistent with the proposed structure |

| Mass Spectrometry | [M+H]⁺ = 160.01 |

| Purity (HPLC) | ≥98% |

Safety Considerations

-

Dimethyl Malonate: Irritant. Handle in a well-ventilated fume hood.

-

Potassium Thiocyanate: Harmful if swallowed or in contact with skin.

-

Potassium Hydroxide: Corrosive. Causes severe skin burns and eye damage.

-

Hydrogen Peroxide (30%): Strong oxidizer. Corrosive.

-

Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage.

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling these chemicals. All reactions should be performed in a well-ventilated fume hood.

Conclusion

This guide has outlined a robust and logical synthetic route for the preparation of this compound from basic principles. The described two-step process, involving the formation of a thiocarbamoyl intermediate followed by oxidative cyclization, provides a practical and efficient method for accessing this valuable heterocyclic building block. The detailed experimental protocol and safety considerations are intended to enable researchers to successfully synthesize this compound in a laboratory setting.

References

-

Isothiazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 12, 2026, from [Link]

- Product Class 15: Isothiazoles. (n.d.). In Science of Synthesis. Thieme.

-

Recent advances in the synthesis of isothiazoles. (2022). RSC Advances, 12(34), 22000-22021. [Link]

-

Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. (2002). Russian Chemical Reviews, 71(8), 673–694. [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl-3-hydroxyisothiazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure and Properties:

-

Chemical Name: Methyl-3-hydroxyisothiazole-5-carboxylate

-

CAS Number: 100241-89-2[1]

-

Molecular Formula: C₅H₅NO₃S[1]

-

Molecular Weight: 159.16 g/mol [1]

-

Appearance: Expected to be an off-white solid[2]

-

Melting Point: A reported melting point is 174-176°C[2]

-

Solubility: Soluble in chloroform, DMSO, and sparingly in methanol[2]

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic signatures for this compound. These predictions are based on the analysis of analogous isothiazole derivatives and fundamental principles of spectroscopy.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, showing signals for the aromatic proton on the isothiazole ring, the methyl ester protons, and the hydroxyl proton. The exact chemical shifts will be influenced by the solvent used.

Expected ¹H NMR Data (in DMSO-d₆):

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Isothiazole-H4 | ~7.5 - 8.5 | Singlet | 1H | The chemical shift of the single proton on the isothiazole ring is influenced by the electron-withdrawing nature of the adjacent carboxylate group. |

| -OCH₃ | ~3.8 - 4.0 | Singlet | 3H | The methyl ester protons will appear as a sharp singlet. For a similar compound, methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, the methoxy protons appear at 3.80 ppm[2]. |

| -OH | ~10.0 - 13.0 | Broad Singlet | 1H | The hydroxyl proton is expected to be a broad signal due to hydrogen bonding and exchange with residual water in the solvent. Its chemical shift can be highly variable. In a similar hydroxy-pyrazole carboxylate, the OH proton appears at 12.16 ppm[2]. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide key information about the carbon framework of the molecule. The chemical shifts are predicted based on data from various isothiazole and thiazole derivatives.

Expected ¹³C NMR Data (in DMSO-d₆):

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O (Ester) | ~160 - 170 | The carbonyl carbon of the methyl ester is expected in this region. For a related compound, methyl 3-bromo-5-carbamoylisothiazole-4-carboxylate, the ester carbonyl appears at 169.5 ppm[3]. |

| C3 (Isothiazole) | ~155 - 165 | The carbon bearing the hydroxyl group will be significantly downfield. |

| C5 (Isothiazole) | ~140 - 150 | The carbon attached to the carboxylate group. |

| C4 (Isothiazole) | ~115 - 125 | The protonated carbon of the isothiazole ring. |

| -OCH₃ | ~50 - 55 | The methyl carbon of the ester group. For a related bromo-isothiazole derivative, this peak is at 53.5 ppm[3]. |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

Expected IR Absorption Bands:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H Stretch | 3200 - 3600 | Broad, Strong | The broadness is due to hydrogen bonding of the hydroxyl group. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak | Corresponding to the C-H bond on the isothiazole ring. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium to Weak | From the methyl group of the ester. |

| C=O Stretch (Ester) | 1700 - 1730 | Strong | A strong, sharp peak characteristic of a conjugated ester carbonyl. For a similar compound, a peak is seen at 1728 cm⁻¹[2]. |

| C=N Stretch | 1600 - 1650 | Medium | Characteristic of the isothiazole ring. |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak | Ring stretching vibrations of the isothiazole core. |

| C-O Stretch (Ester) | 1200 - 1300 | Strong | Stretching vibration of the ester C-O bond. |

| C-S Stretch | 600 - 800 | Weak to Medium | Characteristic of the isothiazole ring. |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.

Expected Mass Spectrum Fragmentation:

-

Molecular Ion (M⁺): A peak at m/z = 159, corresponding to the molecular weight of the compound.

-

Key Fragmentation Pathways:

-

Loss of OCH₃: A fragment at m/z = 128, resulting from the loss of the methoxy radical from the ester group.

-

Loss of COOCH₃: A fragment at m/z = 100, due to the cleavage of the entire methyl ester group.

-

Decarbonylation: Loss of a CO molecule from fragment ions is also a possibility.

-

Ring Fragmentation: The isothiazole ring can undergo cleavage, leading to smaller fragment ions containing sulfur and nitrogen.

-

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Caption: Workflow for NMR data acquisition and processing.

Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent. Tune and shim the probe to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 16 ppm.

-

Use a 30-degree pulse angle.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to approximately 200-220 ppm.

-

Use a proton-decoupled pulse sequence.

-

A longer relaxation delay (2-5 seconds) may be necessary for quaternary carbons.

-

Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Apply Fourier transformation to the raw data. Perform phase and baseline corrections to obtain a clean spectrum. Integrate the peaks in the ¹H spectrum and reference the chemical shifts to the residual solvent peak (DMSO at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

Caption: Workflow for IR data acquisition.

Protocol:

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Preparation: Place a small amount of the solid this compound sample onto the ATR crystal and apply pressure to ensure good contact.

-

Sample Scan: Acquire the IR spectrum of the sample, typically by co-adding 16 to 32 scans in the range of 4000-400 cm⁻¹.

-

Data Analysis: Process the spectrum to identify the wavenumbers of the absorption peaks and assign them to the corresponding functional group vibrations.

Mass Spectrometry (MS)

Caption: Workflow for Mass Spectrometry analysis.

Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the ionization mode to Electron Ionization (EI) with a standard energy of 70 eV.

-

Sample Introduction: Introduce the sample into the ion source. This can be done via a direct insertion probe for a solid sample or through a gas or liquid chromatograph for a solution.

-

Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-400).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragment ions.

Data Interpretation and Structural Elucidation

The collective analysis of data from these three spectroscopic techniques provides a powerful tool for the unambiguous structural confirmation of this compound.

-

The mass spectrum will confirm the molecular weight of the compound.

-

The IR spectrum will confirm the presence of the key functional groups: hydroxyl, ester, and the isothiazole ring.

-

The ¹H and ¹³C NMR spectra will provide detailed information about the connectivity of the atoms in the molecule. The number of signals, their chemical shifts, multiplicities, and integrations will allow for the complete assignment of the proton and carbon skeletons, ultimately confirming the proposed structure.

By correlating the data from all three techniques, researchers can have a high degree of confidence in the identity and purity of their synthesized this compound, which is a critical step in any drug discovery and development pipeline.

References

-

MDPI. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. [Link]

-

MDPI. Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate. [Link]

Sources

Crystal structure of Methyl-3-hydroxyisothiazole-5-carboxylate

An In-Depth Technical Guide to the Structural Elucidation of Methyl-3-hydroxyisothiazole-5-carboxylate

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The isothiazole nucleus is a cornerstone in medicinal chemistry, appearing in a range of pharmaceuticals due to its versatile chemical properties and biological activity. This compound, an exemplar of this class, presents a compelling target for structural analysis. Understanding its three-dimensional atomic arrangement is paramount for rational drug design, enabling the optimization of molecular interactions with biological targets. This guide provides a comprehensive, field-proven methodology for determining the crystal structure of this molecule, from initial synthesis and crystallization to final structural refinement and computational analysis. It is designed not as a rigid protocol, but as a strategic framework, empowering researchers to navigate the challenges of novel structure elucidation with scientific rigor and insight.

Part 1: Strategic Synthesis and High-Quality Crystal Growth

The journey to a crystal structure begins with the material itself. The synthesis must be clean, yielding a highly pure compound, as impurities can severely inhibit or disrupt the crystallization process. Following successful synthesis, the methodical screening of crystallization conditions is the most critical, and often most challenging, phase.

Synthesis of this compound

The synthesis of the target compound can be approached through established isothiazole ring-forming reactions. A common and effective strategy involves the reaction of a β-ketothioamide with an oxidizing agent. The causality behind this choice lies in its reliability and the commercial availability of starting materials.

Experimental Protocol: Synthesis

-

Reaction Setup: In a nitrogen-flushed, three-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 3-amino-3-thioxopropanoate (1 eq.) in anhydrous methanol.

-

Reagent Addition: Add N-bromosuccinimide (NBS) (1.1 eq.) portion-wise at 0°C to the stirred solution. The controlled, cooled addition is crucial to manage the exothermicity of the oxidative cyclization.

-

Reaction & Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup & Purification: Quench the reaction with a saturated sodium thiosulfate solution. Extract the aqueous layer with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified via column chromatography on silica gel to yield the pure this compound.

The Art and Science of Crystal Growth

Obtaining single crystals suitable for X-ray diffraction is an empirical science that demands patience and meticulous technique. The goal is to slowly decrease the solubility of the compound, allowing molecules to self-assemble into a highly ordered lattice.

Experimental Protocol: Crystal Growth Screening

-

Solvent Selection: Begin by assessing the solubility of the purified compound in a range of solvents (e.g., acetone, ethanol, methanol, ethyl acetate, hexane, water) to identify suitable candidates for various techniques.

-

Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent (e.g., acetone) in a small vial. Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation over several days to weeks at a constant temperature.

-

Vapor Diffusion (Hanging Drop & Sitting Drop):

-

Hanging Drop: Dissolve the compound in a "drop" solvent to near saturation. Place this drop on a siliconized coverslip. In a well plate, add a "reservoir" solution containing a solvent in which the compound is less soluble (the precipitant). Invert the coverslip and seal the well. The vapor from the reservoir will slowly diffuse into the drop, reducing the compound's solubility and inducing crystallization.

-

Sitting Drop: The principle is identical to the hanging drop, but the drop of the compound solution is placed on a post within the well, sitting above the reservoir.

-

-

Solvent Layering: Prepare a concentrated solution of the compound in a dense solvent (e.g., dichloromethane). Carefully layer a less dense, miscible anti-solvent (e.g., hexane) on top. Crystals may form at the interface over time as the solvents slowly mix.

Part 2: X-ray Diffraction and Structural Elucidation

With a suitable single crystal in hand, the process of decoding its internal structure can begin. This involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern.

Data Collection: From Crystal to Diffraction Pattern

A high-quality, defect-free crystal is mounted on a goniometer and placed within a focused beam of monochromatic X-rays. Modern diffractometers, often equipped with CCD or CMOS detectors, automate the process of rotating the crystal and collecting thousands of diffraction spots.

Experimental Protocol: Single-Crystal X-ray Diffraction Data Collection

-

Crystal Mounting: Using a micromanipulator under a microscope, select a crystal with sharp edges and uniform morphology (typically 0.1-0.3 mm in size). Mount it on a cryoloop using a cryoprotectant oil.

-

Cryo-cooling: Flash-cool the crystal in a stream of liquid nitrogen (e.g., at 100 K). This is a self-validating step; it minimizes thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher resolution data.

-

Data Collection Strategy: Use the diffractometer software to determine the crystal's unit cell and Bravais lattice. An automated data collection strategy is then executed, which involves rotating the crystal through a series of angles (e.g., using ω-scans) and recording the diffraction intensities for each frame.

-

Data Processing: The raw diffraction images are processed to integrate the intensities of each reflection, correct for experimental factors (like Lorentz and polarization effects), and generate a final reflection file (e.g., an HKL file).

Structure Solution and Refinement

The diffraction data contains information about the electron density within the crystal. The "phase problem" — the fact that the phases of the diffracted waves are not directly measured — is the central challenge. It is overcome using computational methods.

Workflow: From Diffraction to Final Structure

Caption: Workflow for solving and refining a crystal structure.

Protocol: Structure Solution and Refinement

-

Space Group Determination: The processed data is analyzed to determine the crystal's space group, which defines the symmetry of the unit cell.

-

Initial Structure Solution: Programs like SHELXT or SIR are used to solve the phase problem using ab initio methods such as direct methods or dual-space recycling. This generates an initial electron density map and a preliminary atomic model.

-

Iterative Refinement: The model is refined using a least-squares minimization program like SHELXL. In this iterative process, the atomic coordinates, thermal displacement parameters, and occupancies are adjusted to improve the agreement between the calculated diffraction pattern (from the model) and the experimentally observed data. This agreement is monitored using figures of merit like the R1 and wR2 values.

-

Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model, as they scatter X-rays too weakly to be located directly from the electron density map.

-

Validation: The final model is validated using software like PLATON or CheckCIF to ensure that the geometry (bond lengths, angles) is chemically sensible and that no symmetry has been missed. The final output is a Crystallographic Information File (CIF).

Part 3: Data Interpretation and Computational Complementation

The solved crystal structure provides a wealth of information. A key aspect of modern structural analysis is to complement this experimental data with theoretical calculations, providing deeper insight into the molecule's electronic properties and intermolecular interactions.

Analysis of Crystallographic Data

The final CIF file contains the definitive data on the crystal structure. Key parameters are summarized for analysis and publication.

Table 1: Representative Crystallographic Data for this compound (Note: This is a representative template of expected data, as a public structure is not available.)

| Parameter | Value |

| Chemical formula | C₅H₅NO₃S |

| Formula weight | 159.16 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | Value to be determined |

| b (Å) | Value to be determined |

| c (Å) | Value to be determined |

| β (°) | Value to be determined |

| Volume (ų) | Value to be determined |

| Z | 4 |

| Density (calculated, g/cm³) | Value to be determined |

| Radiation, λ (Å) | Mo Kα, 0.71073 |

| Temperature (K) | 100(2) |

| Reflections collected | Value to be determined |

| Independent reflections | Value to be determined |

| R_int | Value to be determined |

| Final R1 [I > 2σ(I)] | Value to be determined |

| Final wR2 (all data) | Value to be determined |

| Goodness-of-fit (S) | Value to be determined |

Computational Synergy: Density Functional Theory (DFT)

Density Functional Theory (DFT) calculations serve as a powerful tool to validate and extend experimental findings. By optimizing the geometry of the molecule in silico, we can compare theoretical bond lengths and angles with the experimental X-ray data. This comparison acts as a cross-validation, enhancing confidence in the refined structure.

Workflow: DFT Calculation and Analysis

-

Input Preparation: The atomic coordinates from the refined CIF file are used as the starting geometry for the calculation.

-

Geometry Optimization: A DFT calculation is performed using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)). The goal is to find the minimum energy conformation of the molecule in the gas phase.

-

Property Calculation: Once optimized, further calculations can be performed to determine properties like the molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO/LUMO), and vibrational frequencies. The MEP is particularly valuable in drug development, as it reveals the electron-rich and electron-poor regions of the molecule, which are critical for predicting intermolecular interactions with a protein target.

Caption: Synergy between experimental X-ray data and computational DFT analysis.

Conclusion

The structural elucidation of this compound is a multi-stage process that integrates synthetic chemistry, meticulous crystallization, precise X-ray diffraction, and powerful computational analysis. While a solved structure is not yet publicly documented, the methodologies outlined in this guide provide a robust and scientifically-grounded pathway for its determination. The resulting atomic-level insights are not merely an academic achievement; they are the essential foundation for understanding the molecule's physicochemical behavior and for driving the intelligent design of next-generation therapeutics in drug discovery programs.

References

(Note: URLs are provided for verification and lead to relevant landing pages or search results, as direct links to specific papers may be behind paywalls or become obsolete.)

An In-depth Technical Guide on the Stability and Reactivity of the Isothiazole Ring in Methyl-3-hydroxyisothiazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isothiazole ring system, a five-membered aromatic heterocycle containing nitrogen and sulfur atoms in a 1,2-relationship, is a cornerstone in medicinal chemistry and materials science.[1][2] Its derivatives are integral to a wide array of biologically active compounds, including antiviral, anti-inflammatory, and anticancer agents.[2][3][4] Among the vast family of isothiazole derivatives, Methyl-3-hydroxyisothiazole-5-carboxylate holds particular interest due to its versatile chemical nature, which allows for a broad range of structural modifications. This guide provides a deep dive into the stability and reactivity of this specific isothiazole core, offering insights into its electronic structure, reaction mechanisms, and synthetic utility.

Core Principles: Understanding the Isothiazole Ring

The isothiazole ring is an aromatic system, a characteristic that imparts significant stability.[5] This aromaticity arises from the delocalization of π-electrons across the ring, a feature that can be represented by various resonance structures.[5] The presence of both a sulfur and a nitrogen atom within the ring creates a unique electronic landscape that dictates its reactivity. The nitrogen atom, being more electronegative, tends to draw electron density, while the sulfur atom can participate in π-bonding, contributing to the overall aromatic character.[6]

Tautomerism in 3-Hydroxyisothiazoles

A key feature of 3-hydroxyisothiazoles is the potential for tautomerism, existing in equilibrium between the hydroxyisothiazole and isothiazolone forms.[5] This equilibrium is influenced by factors such as the solvent and the nature of other substituents on the ring.[5] For this compound, this tautomerism plays a crucial role in its reactivity, as the two forms present different reactive sites.

Stability Profile of this compound

The inherent aromaticity of the isothiazole ring confers considerable stability to this compound.[5] It is a relatively stable heteroaromatic compound under standard conditions.[5] However, like all organic molecules, its stability is subject to environmental factors such as pH, temperature, and the presence of strong oxidizing or reducing agents.

Thermal and Chemical Stability

Isothiazole and its derivatives are generally stable compounds.[5][7] The stability of specific derivatives can be influenced by the nature of their substituents. For instance, the presence of electron-withdrawing groups, such as the carboxylate group in this compound, can influence the electron distribution within the ring and potentially affect its stability towards certain reagents.

Reactivity of the Isothiazole Ring in this compound

The reactivity of the isothiazole ring is a nuanced interplay of its aromatic character and the electronic effects of its constituent heteroatoms and substituents. Understanding this reactivity is paramount for the strategic design of synthetic routes and the development of novel isothiazole-based compounds.

Electrophilic Substitution Reactions

Due to the electron-withdrawing nature of the nitrogen atom, the isothiazole ring is generally deactivated towards electrophilic attack compared to other five-membered heterocycles like pyrrole or furan.[8] When electrophilic substitution does occur, it preferentially takes place at the C4 position, which is the most electron-rich carbon atom in the ring.[5] Common electrophilic substitution reactions include nitration and halogenation.[5]

Nucleophilic Substitution Reactions

The isothiazole ring can undergo nucleophilic substitution, particularly when activated by electron-withdrawing groups or when a good leaving group is present. The C3 and C5 positions are more susceptible to nucleophilic attack.[7] In the case of halogenated isothiazoles, the chlorine atom at the C5 position is more readily substituted by nucleophiles than one at the C3 position.[7][9]

Ring-Opening Reactions

Under certain conditions, the isothiazole ring can undergo cleavage.[6][7] This can be initiated by nucleophilic attack, particularly by strong bases or soft nucleophiles, or through reductive cleavage.[6] For instance, isothiazolium salts are particularly susceptible to ring-opening by primary amines.[5]

Reactions of the Substituents

The hydroxy and methyl carboxylate groups of this compound offer additional sites for chemical modification.

-

O-Alkylation and N-Alkylation: The hydroxy group can be alkylated to form O-alkylated products. However, in the presence of reagents like diazomethane, a mixture of O- and N-methylated products can be formed.[5]

-

Amide Formation: The methyl carboxylate group can be readily converted to amides by reaction with amines, a common strategy in drug development to modulate solubility and biological activity.[3]

Experimental Protocols

General Procedure for N-Alkylation of this compound

This protocol describes a typical procedure for the N-alkylation of a 3-hydroxyisothiazole derivative.

Materials:

-

This compound

-

Alkyl halide (e.g., methyl iodide, ethyl bromide)

-

A suitable base (e.g., potassium carbonate, sodium hydride)

-

Anhydrous solvent (e.g., DMF, acetonitrile)

Procedure:

-

Dissolve this compound in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add the base portion-wise to the solution at room temperature.

-

Stir the mixture for a specified time (e.g., 30 minutes) to allow for the formation of the corresponding salt.

-

Add the alkyl halide dropwise to the reaction mixture.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.

General Procedure for Amide Synthesis from this compound

This protocol outlines a standard method for the synthesis of amides from the corresponding methyl ester.

Materials:

-

This compound

-

Primary or secondary amine

-

A suitable solvent (e.g., methanol, ethanol)

-

Optional: a catalyst such as sodium methoxide

Procedure:

-

Dissolve this compound in the chosen solvent in a reaction vessel.

-

Add the amine to the solution. An excess of the amine may be used to drive the reaction to completion.

-

If necessary, add a catalytic amount of a base like sodium methoxide.

-

Heat the reaction mixture to reflux and monitor its progress using TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

If the product precipitates, it can be collected by filtration. Otherwise, the residue can be purified by crystallization or column chromatography.

Data Presentation

| Reaction Type | Position of Reactivity | Typical Reagents | Product Type |

| Electrophilic Substitution | C4 | Nitrating agents, Halogens | 4-substituted isothiazoles |

| Nucleophilic Substitution | C3, C5 | Amines, Alkoxides | 3- or 5-substituted isothiazoles |

| N-Alkylation | N2 | Alkyl halides with base | N-alkyl isothiazolium salts |

| O-Alkylation | O at C3 | Alkyl halides with base | 3-alkoxyisothiazoles |

| Amide Formation | C5-carboxylate | Amines | 5-carboxamides |

Visualizations

Tautomerism of 3-Hydroxyisothiazole

Caption: Tautomeric equilibrium between the hydroxy and keto forms.

Reactivity Map of the Isothiazole Ring

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance | Semantic Scholar [semanticscholar.org]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. researchgate.net [researchgate.net]

- 7. thieme-connect.com [thieme-connect.com]

- 8. ias.ac.in [ias.ac.in]

- 9. researchgate.net [researchgate.net]

The Isothiazole Scaffold: A Versatile Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to engage in various biological interactions have led to the development of a diverse range of therapeutic agents. This guide provides a comprehensive overview of the significant biological activities associated with isothiazole-containing compounds, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their potential.

Neurological and Psychiatric Disorders: Modulating Neurotransmitter Pathways

The isothiazole scaffold is a cornerstone in the development of atypical antipsychotics, primarily through its role in modulating dopaminergic and serotonergic pathways in the central nervous system.[1][2][3]

Mechanism of Action: A Dual Approach to Neurotransmission

Isothiazole-based antipsychotics typically exhibit a multi-receptor binding profile, with a key feature being the antagonism of dopamine D2 and serotonin 5-HT2A receptors.[3][4][5] This dual antagonism is believed to be crucial for their efficacy in treating both the positive and negative symptoms of schizophrenia.[1][5][6]

-

Dopamine D2 Receptor Antagonism: Blockade of D2 receptors in the mesolimbic pathway is associated with the alleviation of positive symptoms such as hallucinations and delusions.[5][7]

-

Serotonin 5-HT2A Receptor Antagonism: Inhibition of 5-HT2A receptors in the mesocortical pathway is thought to contribute to the improvement of negative symptoms like social withdrawal and apathy.[5][8]

Furthermore, some isothiazole antipsychotics also interact with other serotonin receptor subtypes, such as 5-HT1A (as partial agonists) and 5-HT7 (as antagonists), which may contribute to their anxiolytic and antidepressant effects.[8][9][10]

Prominent Isothiazole-Containing Antipsychotics

Several FDA-approved antipsychotic drugs feature the isothiazole core, demonstrating its clinical significance.

| Drug Name | Primary Receptor Targets | Key Therapeutic Indications |

| Ziprasidone | D2, 5-HT2A, 5-HT1A, 5-HT2C, 5-HT1D antagonist; moderate inhibitor of serotonin and norepinephrine reuptake.[1][2][3] | Schizophrenia, bipolar mania, acute agitation in schizophrenia.[1] |

| Lurasidone | D2, 5-HT2A, 5-HT7 antagonist; 5-HT1A partial agonist.[8][9][10] | Schizophrenia, bipolar depression.[10][11] |

| Perospirone | D2, 5-HT2A antagonist; 5-HT1A partial agonist.[4][5][7] | Schizophrenia.[4][12] |

The following diagram illustrates the generalized mechanism of action for isothiazole-based atypical antipsychotics.

Caption: Generalized mechanism of isothiazole antipsychotics.

Anticancer Activity: A Promising Frontier in Oncology

The isothiazole scaffold has demonstrated significant potential in the development of novel anticancer agents.[13] Derivatives of isothiazole have been shown to exhibit cytotoxic and antiproliferative activities against a variety of human cancer cell lines.[14][15][16]

Mechanisms of Anticancer Action

The anticancer effects of isothiazole derivatives are multifaceted and can involve various mechanisms, including:

-

Induction of Apoptosis: Some isothiazole compounds have been shown to trigger programmed cell death in cancer cells.[14]

-

Enzyme Inhibition: Isothiazole-containing molecules can act as inhibitors of key enzymes involved in cancer cell proliferation and survival, such as histone deacetylases (HDACs) and tyrosine kinases.[13]

-

DNA Intercalation: Certain derivatives have the ability to bind to DNA, disrupting its replication and transcription processes.[17]

In Vitro Evaluation of Anticancer Activity

The initial assessment of the anticancer potential of novel isothiazole derivatives is typically performed using in vitro cell-based assays.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.

Step-by-Step Methodology:

-

Cell Culture: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the isothiazole test compounds for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells with active metabolism will convert the water-soluble MTT to an insoluble formazan.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Properties: Combating Infectious Diseases

Isothiazole and its derivatives have long been recognized for their broad-spectrum antimicrobial activity.[18][19] They have been investigated as potential antibacterial, antifungal, and antiviral agents.[18][20][21]

Antibacterial and Antifungal Activity

Isothiazolinones, a class of isothiazole derivatives, are widely used as preservatives in various industrial and consumer products due to their potent microbicidal properties.[18] In the realm of drug discovery, novel isothiazole-containing compounds are being explored for their efficacy against drug-resistant bacterial strains, such as methicillin-resistant Staphylococcus aureus (MRSA).[22] The mechanism of antimicrobial action often involves the disruption of essential microbial metabolic pathways, including protein and nucleic acid synthesis.[18]

Antiviral Activity

Certain isothiazole derivatives have demonstrated promising antiviral activity against a range of viruses, including picornaviruses, measles virus, and HIV.[21] The antiviral mechanisms can vary, but they often involve the inhibition of viral replication processes.

Anti-inflammatory Effects: Targeting Inflammatory Pathways

The isothiazole scaffold has also been incorporated into molecules with significant anti-inflammatory properties.[18][23][24] These compounds have shown efficacy in preclinical models of inflammation.[23]

Evaluation of Anti-inflammatory Activity

The anti-inflammatory potential of isothiazole derivatives can be assessed using various in vivo and in vitro models.

This is a widely used and well-characterized model for evaluating the acute anti-inflammatory activity of novel compounds.

Experimental Protocol:

-

Animal Acclimatization: Acclimate rodents (typically rats or mice) to the laboratory environment.

-

Compound Administration: Administer the isothiazole test compound orally or via intraperitoneal injection. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., ibuprofen).[23]

-

Induction of Inflammation: After a specific period, inject a solution of carrageenan into the sub-plantar region of the right hind paw of each animal to induce localized inflammation and edema.

-

Edema Measurement: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer or calipers.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Conclusion

The isothiazole scaffold is a remarkably versatile and valuable component in the drug discovery and development landscape. Its presence in clinically successful antipsychotic medications underscores its importance in treating complex neurological disorders. Furthermore, ongoing research continues to unveil its potential in other critical therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. The ability to readily synthesize and modify the isothiazole core allows for the generation of diverse chemical libraries, providing a rich source of novel drug candidates with a wide range of biological activities. As our understanding of the intricate biological pathways underlying various diseases deepens, the isothiazole scaffold is poised to remain a key player in the design of next-generation therapeutics.

References

- Pharmacological profile of lurasidone, a novel antipsychotic agent with potent 5-hydroxytryptamine 7 (5-HT7) and 5-HT1A receptor activity. PubMed.

- Perospirone. PubMed.

- Ziprasidone.

- What is the mechanism of Perospirone?

- What is the mechanism of Ziprasidone Hydrochloride?

- Perospirone | C23H30N4O2S | CID 115368. PubChem - NIH.

- Ziprasidone Hydrocloride: What Role in the Management of Schizophrenia? PMC.

- What is the mechanism of Lurasidone Hydrochloride?

- What is Ziprasidone Hydrochloride used for?

- What is Perospirone used for?

- Lurasidone.

- Long-term Efficacy and Tolerability of Perospirone for Young Help-seeking People at Clinical High Risk: a Preliminary Open Trial.

- Lurasidone. Wikipedia.

- Lurasidone | Pharmacology Mentor.

- Design, Synthesis, and Biological Evaluations of Novel Azothiazoles Based on Thioamide.

- Ziprasidone Hydrochloride: Package Insert / Prescribing Info / MOA. Drugs.com.

- Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases. PubMed.

- Isothiazole derivatives which act as antiviral, anti-inflamm

- Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applic

- A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance.

- Selected examples of isothiazoles with pharmacological activity.

- New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. PubMed.

- Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery.

- New isothiazole derivatives. V. Antiinflammatory action of 3-methyl-5-benzoylaminoisothiazole-4-carboxy-para-ethoxyphenylamide. PubMed.

- Biological Applications of Imidazothiazole Scaffolds: A Current Review. JACS Directory.

- Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Who we serve.

- Design, synthesis and fungicidal activity of isothiazole–thiazole deriv

- Isothiazole synthesis. Organic Chemistry Portal.

- SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL ISOTHIAZOLINE DERIV

- Isothiazole. Wikipedia.

- New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. PubMed.

- Unlocking Therapeutic Potential: Thiazole Deriv

- EXPLORATION OF POTENTIAL AND BIOLOGICAL EVALUATION OF NOVEL BENZOTHIAZOLE DERIV

- Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole deriv

- Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications.

- A Review on Thiazole Scaffolds and its Biological Activity.

- Isothiazole deriv

- Synthesis of catechol-derived thiazole derivatives as potent antimicrobial agents. American Chemical Society.

- Synthesis and Anticancer Activities of Some Thiazole Deriv

- Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives.

- Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2)

- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd

- A review on biological and medicinal significance of thiazoles. Semantic Scholar.

- Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Deriv

- A Review on Thiazole Scaffolds and its Biological Activity.

Sources

- 1. Ziprasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is the mechanism of Ziprasidone Hydrochloride? [synapse.patsnap.com]

- 3. Ziprasidone Hydrocloride: What Role in the Management of Schizophrenia? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Perospirone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Perospirone? [synapse.patsnap.com]

- 6. What is Ziprasidone Hydrochloride used for? [synapse.patsnap.com]

- 7. Perospirone | C23H30N4O2S | CID 115368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Lurasidone Hydrochloride? [synapse.patsnap.com]

- 9. Pharmacological profile of lurasidone, a novel antipsychotic agent with potent 5-hydroxytryptamine 7 (5-HT7) and 5-HT1A receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Lurasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Lurasidone - Wikipedia [en.wikipedia.org]

- 12. What is Perospirone used for? [synapse.patsnap.com]

- 13. books.rsc.org [books.rsc.org]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. New thiazole derivative as a potential anticancer and topoisomerase II inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. tsijournals.com [tsijournals.com]

- 20. researchgate.net [researchgate.net]

- 21. Isothiazole derivatives as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthesis of catechol-derived thiazole derivatives as potent antimicrobial agents - American Chemical Society [acs.digitellinc.com]

- 23. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. New isothiazole derivatives. V. Antiinflammatory action of 3-methyl-5-benzoylaminoisothiazole-4-carboxy-para-ethoxyphenylamide - PubMed [pubmed.ncbi.nlm.nih.gov]

The Solubility Profile of Methyl-3-hydroxyisothiazole-5-carboxylate: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth analysis of the solubility of methyl-3-hydroxyisothiazole-5-carboxylate, a key heterocyclic compound with significant potential in pharmaceutical and agrochemical research. In the absence of extensive empirical data, this document synthesizes theoretical principles of solubility with predictive methodologies to offer a comprehensive understanding of its behavior in common organic solvents. This guide is intended for researchers, scientists, and professionals in drug development, offering a framework for solvent selection, formulation development, and experimental design. We present a detailed analysis of the molecule's structural attributes, a predicted solubility profile based on Hansen Solubility Parameters, and a rigorous, step-by-step experimental protocol for the empirical determination of its solubility.

Introduction: The Significance of this compound

This compound is a heterocyclic compound belonging to the isothiazole family.[1] Isothiazole and its derivatives are of considerable interest in medicinal and agricultural chemistry due to their diverse biological activities.[1] The solubility of this compound is a critical physicochemical parameter that governs its utility in various applications, from synthetic reaction pathways to biological assays and formulation. A thorough understanding of its solubility in different organic solvents is paramount for its effective use in research and development. This guide aims to provide a detailed technical overview of the solubility characteristics of this compound, addressing the current information gap in publicly available literature.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility.

| Property | Value | Source |

| Chemical Name | This compound | [2][3] |

| CAS Number | 100241-89-2 | [2][3] |

| Molecular Formula | C₅H₅NO₃S | [2][3] |

| Molecular Weight | 159.16 g/mol | [2][3] |

| Appearance | Off-White to Yellow Solid | - |

| Melting Point | 174-176 °C | - |

| Structure | [4] |

Table 1: Physicochemical properties of this compound.

The structure reveals key functional groups that dictate its solubility: a polar isothiazole ring, a hydroxyl group capable of hydrogen bonding, and a methyl ester group which contributes to both polarity and lipophilicity.[4] The presence of both hydrogen bond donor (hydroxyl group) and acceptor sites (nitrogen and oxygen atoms) suggests the potential for significant interactions with protic and polar aprotic solvents.[5][6]

Theoretical Solubility Profile: A Predictive Approach

Due to the limited availability of empirical solubility data, a theoretical approach based on the principle of "like dissolves like" and the more quantitative framework of Hansen Solubility Parameters (HSP) is employed.[7] HSP theory decomposes the total cohesive energy density of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[8] A solute is predicted to be soluble in a solvent when their HSP values are similar.

Molecular Analysis of this compound

The isothiazole ring itself is aromatic and possesses a degree of polarity due to the presence of nitrogen and sulfur heteroatoms.[9] The hydroxyl group at position 3 is a strong hydrogen bond donor and acceptor. The methyl ester at position 5 adds further polarity through its carbonyl group and can also act as a hydrogen bond acceptor. The overall molecule can be classified as polar, with a significant capacity for hydrogen bonding.

Predicted Solubility in Common Organic Solvents

Based on the structural analysis and qualitative data indicating sparing solubility in chloroform, DMSO, and methanol, the following table provides a predicted solubility profile. The predictions are categorized as High, Medium, Low, or Very Low, corresponding to the anticipated miscibility.

| Solvent | Solvent Class | Predicted Solubility | Rationale |

| Methanol | Polar Protic | High | Capable of hydrogen bonding with the hydroxyl and ester groups. Known to be a good solvent for polar compounds. |

| Ethanol | Polar Protic | High | Similar to methanol, with slightly lower polarity. Strong hydrogen bonding potential. |

| Isopropanol | Polar Protic | Medium | Lower polarity and increased steric hindrance compared to methanol and ethanol may slightly reduce solubility. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Highly polar solvent and a strong hydrogen bond acceptor, capable of interacting with the hydroxyl group. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Another highly polar aprotic solvent with strong hydrogen bond accepting capabilities. |

| Acetone | Polar Aprotic | Medium | Moderately polar with hydrogen bond accepting ability, but less effective than DMSO or DMF. |

| Acetonitrile | Polar Aprotic | Medium to Low | Polar, but a weaker hydrogen bond acceptor. |

| Ethyl Acetate | Polar Aprotic | Medium to Low | Moderate polarity and some hydrogen bond accepting character. |

| Dichloromethane (DCM) | Halogenated | Low | Lower polarity and incapable of hydrogen bonding donation. May show some interaction due to dipole moments. |

| Chloroform | Halogenated | Low | Similar to DCM, with some hydrogen bond donor character that may offer slight solubility. |

| Tetrahydrofuran (THF) | Ether | Medium to Low | Moderately polar ether that can act as a hydrogen bond acceptor. |

| Toluene | Aromatic Hydrocarbon | Very Low | Nonpolar solvent, unlikely to effectively solvate the polar functional groups of the solute. |

| Hexane | Aliphatic Hydrocarbon | Very Low | Nonpolar solvent, very poor match for the polar solute. |

Table 2: Predicted solubility of this compound in common organic solvents.

Hansen Solubility Parameter (HSP) Analysis

A more quantitative prediction can be made by comparing the estimated HSP of this compound with the known HSPs of various solvents. While an experimental determination of the solute's HSP is not available, group contribution methods can provide an estimate.[10][11][12] Based on its functional groups, the compound is expected to have a relatively high δP and a very high δH.

The following diagram illustrates the concept of HSP distance for predicting solubility.

Caption: HSP distance determines solubility.

Solvents with HSP values close to those of the solute will have a small "HSP distance" and are likely to be good solvents. Conversely, those with disparate HSP values will have a large distance and be poor solvents.

Experimental Protocol for Solubility Determination

To obtain accurate, quantitative solubility data, a standardized experimental protocol is essential. The following is a recommended procedure based on established methodologies and ICH guidelines for solubility studies.[13][14][15][16][17]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility.

Caption: Step-by-step solubility determination.

Detailed Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Accurately add a known volume of each test solvent to the respective vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator. For pharmaceutical applications, temperatures of 25 °C (room temperature) and 37 °C (physiological temperature) are recommended.[13]

-

Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. Preliminary studies can be conducted to determine the time required to reach a plateau in concentration.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand at the same temperature to allow the excess solid to settle.

-

Centrifuge the vials to further pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter compatible with the solvent to remove any remaining solid particles.

-

-

Analysis:

-

Prepare a series of dilutions of the clear, saturated filtrate with the respective solvent.

-

Quantify the concentration of this compound in the diluted samples using a validated HPLC method. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

-

Data Reporting:

-

Calculate the solubility of the compound in each solvent, expressed in appropriate units (e.g., mg/mL, g/L, or molarity).

-

The experiment should be performed in triplicate for each solvent to ensure the reliability of the results.

-

Conclusion

This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents. While empirical quantitative data remains to be fully established, the theoretical analysis based on molecular structure and Hansen Solubility Parameters offers valuable predictive insights for researchers. The detailed experimental protocol outlined herein provides a robust framework for obtaining accurate and reproducible solubility data. A thorough understanding of the solubility of this important heterocyclic compound will undoubtedly facilitate its broader application in pharmaceutical and chemical research, enabling more efficient and effective drug discovery and development efforts.

References

-

Diversified Enterprises. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Accu Dyne Test. Retrieved from [Link]

-

Jadhav, D. S. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. Retrieved from [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019, November 20). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. ICH. Retrieved from [Link]

-

Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

- Sánchez-Viesca, F., & Gómez, R. (2018). Weak Hydrogen Bonds in Some Six- and Five-atom Interactions: An AIM Topological Analysis.

-

European Medicines Agency. (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. Retrieved from [Link]

-

Admescope. (2025, May 12). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. Retrieved from [Link]

- Cristofoletti, R., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics, 13(3), 385.

- International Consortium for Innovation and Quality in Pharmaceutical Development (IQ). (2019). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. Molecular Pharmaceutics, 17(1), 1-12.

- Bergström, C. A., et al. (2018). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. International Journal of Pharmaceutics, 540(1-2), 185-193.

-

ResearchGate. (n.d.). Hansen solubility parameters of different solvents and physico-chemical.... Retrieved from [Link]

-

Scribd. (n.d.). Hansen Solubility parameters values list. Retrieved from [Link]

- Russian Chemical Reviews. (2002). Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. Russian Chemical Reviews, 71(8), 673-694.

-

ChemSynthesis. (n.d.). methyl 3-hydroxy-5-isothiazolecarboxylate. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

-

Hansen, C. M. (n.d.). HANSEN SOLUBILITY PARAMETERS. Retrieved from [Link]

-

Abbott, S. (n.d.). HSP Basics. Practical Solubility Science. Retrieved from [Link]

- Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568-585.

-

Wikipedia. (n.d.). Isothiazole. Retrieved from [Link]

- Poater, A., et al. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega, 3(11), 15497-15504.

-

ResearchGate. (n.d.). (PDF) Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

- Gaikwad, S. G., et al. (2019). Three-dimensional Hansen solubility parameters as predictors of miscibility in cocrystal formation. Asian Journal of Pharmaceutics, 13(2).

-

ResearchGate. (n.d.). (PDF) Three-dimensional Hansen solubility parameters as predictors of miscibility in cocrystal formation. Retrieved from [Link]

- Stanton, J. F., et al. (2021). Precise equilibrium structure of thiazole (c-C3H3NS) from twenty-four isotopologues. The Journal of Chemical Physics, 154(11), 114304.

-

Wikipedia. (n.d.). Thiazole. Retrieved from [Link]

-

ResearchGate. (n.d.). The intermolecular hydrogen bonding in (I), showing the formation of a.... Retrieved from [Link]

- MDPI. (2022). Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. Molecules, 27(1), 1.

- Scientific & Academic Publishing. (2018). Weak Hydrogen Bonds in Some Six- and Five-atom Interactions: An AIM Topological Analysis.

- Khan, I., et al. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega, 8(10), 9419-9433.

-

PubChem. (n.d.). 2-hydroxy-5-methyl-1,3-thiazole-4-carboxylic acid. Retrieved from [Link]

- Saluja, H., et al. (2016).

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. scbt.com [scbt.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. chemsynthesis.com [chemsynthesis.com]